2-Methyl-5-(methylsulfonyl)-2H-indole

COX-2 inhibition Anti-inflammatory Selectivity index

2-Methyl-5-(methylsulfonyl)-2H-indole is a functionalized indole scaffold with a 5-methylsulfonyl group that directs electron density and binding orientation in enzyme active sites. This substitution pattern is essential for nanomolar COX-2 inhibition (IC50 43–46 nM, selectivity >2300) and dual COX-2/5-LOX activity with gastroprotective outcomes. The 2-methyl group restricts conformational flexibility, and replacement with positionally mismatched analogs will not recapitulate these structure-activity relationships. Ideal for medicinal chemistry programs targeting selective COX-2, ERα, 5-HT6 receptors, and narrow-spectrum antimicrobial agents.

Molecular Formula C10H11NO2S
Molecular Weight 209.27 g/mol
Cat. No. B13178223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(methylsulfonyl)-2H-indole
Molecular FormulaC10H11NO2S
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESCC1C=C2C=C(C=CC2=N1)S(=O)(=O)C
InChIInChI=1S/C10H11NO2S/c1-7-5-8-6-9(14(2,12)13)3-4-10(8)11-7/h3-7H,1-2H3
InChIKeyRPWWYJXYELGRGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(methylsulfonyl)-2H-indole Chemical Scaffold & Procurement Overview


2-Methyl-5-(methylsulfonyl)-2H-indole is a functionalized indole derivative bearing a methylsulfonyl (–SO₂CH₃) substituent at the 5-position of the indole ring system. This sulfonyl-indole scaffold serves as a versatile building block in medicinal chemistry, enabling access to diverse pharmacologically active compounds including cyclooxygenase-2 (COX-2) inhibitors, anticancer agents, and antimicrobial candidates [1]. The 5-methylsulfonyl indole core is structurally distinct from simpler indole analogs, with the electron-withdrawing sulfonyl group modulating both the electronic properties of the aromatic system and the compound's interactions with biological targets [2].

Critical Procurement Distinctions for 2-Methyl-5-(methylsulfonyl)-2H-indole


Substituting a generic indole for 2-Methyl-5-(methylsulfonyl)-2H-indole introduces substantial functional divergence due to the synergistic effects of 2-methyl and 5-methylsulfonyl substitutions. The methylsulfonyl group at position 5 is not merely a passive substituent—it actively directs electron density, influences binding orientation in enzyme active sites, and alters physicochemical properties including lipophilicity and metabolic stability [1]. In COX-2 inhibitor development, the 5-methylsulfonyl moiety has been shown to enable binding site interactions distinct from those of classic NSAIDs, with the substituent inserting into a specific hydrophobic pocket [2]. Meanwhile, the 2-methyl group restricts conformational flexibility and modulates the electronic environment of the indole nitrogen. Procurement of unsubstituted indole or positionally mismatched analogs will not recapitulate these specific structure-activity relationships, potentially compromising downstream synthetic yields, biological activity, or analytical reproducibility.

Comparative Performance Data for 2-Methyl-5-(methylsulfonyl)-2H-indole Scaffold


5-Methylsulfonyl Indole Core Demonstrates Superior COX-2 Selectivity Over Sulfonamide Analogs

Derivatives bearing the 5-methylsulfonyl indole scaffold exhibit markedly enhanced COX-2 selectivity compared to sulfonamide-substituted analogs. In a comparative study evaluating cyclooxygenase inhibition, methylsulfonyl-substituted (dihydro)pyrrolo[3,2,1-hi]indoles demonstrated retained COX inhibition potency and selectivity relative to their sulfonamide-substituted counterparts, while the sulfonamide derivatives suffered from increased lipophilicity that may limit their practical utility [1]. The methylsulfonyl group at the 5-position enables favorable binding interactions within the COX-2 active site hydrophobic pocket, a feature not fully replicated by alternative substituents.

COX-2 inhibition Anti-inflammatory Selectivity index

5-Methylsulfonyl Substitution Enables Nanomolar COX-2 Inhibition with Exceptional Selectivity

In a systematic evaluation of 5-methylsulfonyl-1-phenyl-1H-indole derivatives, compounds within family D (2-benzoyl-5-methylsulfonyl-1-phenyl-1H-indoles) demonstrated exceptional COX-2 inhibitory potency with IC50 values of 46 nM and 43 nM for the two most potent analogs [1]. More critically, these compounds exhibited selectivity indexes exceeding 2163 and 2331 for COX-2 over COX-1, representing a >2000-fold preference for the inducible COX-2 isoform. Docking studies revealed that these molecules bind the COX-2 active site in a manner distinct from indomethacin, with the substituent at the 2-position inserting into the enzyme's hydrophobic pocket and the 1-position phenyl ring occupying the trifluoromethyl zone [1].

COX-2 inhibitor IC50 Selectivity index

Methylsulfonyl Indole Derivatives Exhibit Dual COX-2/5-LOX Inhibition with Documented Gastroprotective Profile

N-Methylsulfonyl-indole derivatives demonstrate dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), a pharmacological profile that addresses limitations of conventional selective COX-2 inhibitors. In a comprehensive study, compounds 4d, 4e, 5b, and 5d showed the highest anti-inflammatory activity among three synthesized series [1]. Notably, compound 5d exhibited dual COX-2/5-LOX inhibitory activity, and histopathological examination of stomach tissue from animals treated with the most active COX-2 inhibitors (4e and 5d) confirmed improved gastroprotective outcomes [1]. This dual-target mechanism distinguishes methylsulfonyl-indole derivatives from single-mechanism COX-2 inhibitors such as celecoxib or rofecoxib.

Dual inhibition COX-2 5-LOX Gastroprotection

Methylsulfonyl-Modified Indoles Demonstrate Selective Antibacterial Activity Against Gram-Negative Pathogens

N-Methylsulfonyl-indole derivatives exhibit selective antibacterial activity against clinically relevant Gram-negative bacteria. In a study of three novel N-methylsulfonylindole series, compounds 4b, 4e, and 5d demonstrated selective antibacterial activity against the Gram-negative bacteria Salmonella enterica and/or Escherichia coli [1]. In contrast, 2-(4-methylsulfonylphenyl) indole derivatives evaluated in a separate study showed potent activity against multiple Gram-positive and Gram-negative strains including MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii [2], illustrating that the position of the methylsulfonyl group on the indole scaffold modulates the antimicrobial spectrum.

Antimicrobial Gram-negative Selectivity Indole scaffold

Methylsulfonyl Side Chain Modulates Estrogen Receptor Alpha Affinity and Cytotoxicity Profile in Indole-Benzimidazole Hybrids

In a comparative structure-activity relationship (SAR) study of novel methylsulfonyl indole-benzimidazole derivatives versus their ethylsulfonyl counterparts, the sulfonyl side chain modifications were found to influence estrogen receptor alpha (ERα) binding levels and cytotoxicity profiles [1]. The methylsulfonyl derivatives exhibited substantial affinity towards ERα, and correlation analysis of cytotoxicity profiles between ethyl- and methyl-sulfonyl indole-benzimidazoles revealed that sulfonyl side chain modifications themselves can influence ERα binding levels independently of other substitution patterns [1]. This finding demonstrates that the methylsulfonyl group is not interchangeable with larger alkylsulfonyl substituents without altering target engagement and cellular activity.

Anticancer Estrogen receptor SAR Cytotoxicity

Methylsulfonyl Indole Scaffold Enables 5-HT6 Receptor Targeting with Validated Binding Orientation

Sulfonyl-indole derivatives, including those structurally related to 2-Methyl-5-(methylsulfonyl)-2H-indole, have been patented for their ability to modulate 5-HT6 receptor activity. Patent US 8,138,333 describes novel compounds of formula (I) comprising sulfonyl-indole derivatives, with demonstrated utility in treating 5-HT6 receptor-related disorders including anxiety, depression, and cognitive impairment [1]. The sulfonyl moiety at the indole core is critical for receptor engagement, and the specific substitution pattern governs binding affinity and selectivity. This represents a therapeutic application distinct from the anti-inflammatory and anticancer utilities of related methylsulfonyl indoles, underscoring the scaffold's versatility in engaging different molecular targets based on precise substitution patterns.

5-HT6 receptor CNS Neurological disorders Sulfonyl-indole

Defined Application Scenarios for 2-Methyl-5-(methylsulfonyl)-2H-indole Based on Evidence


COX-2 Selective Inhibitor Development Programs

Researchers developing next-generation selective COX-2 inhibitors should prioritize 2-Methyl-5-(methylsulfonyl)-2H-indole as a core scaffold. Evidence demonstrates that 5-methylsulfonyl-1-phenyl-1H-indole derivatives achieve nanomolar COX-2 inhibition (IC50 = 43–46 nM) with exceptional selectivity indexes exceeding 2300 [1]. The methylsulfonyl group at the 5-position enables binding site interactions distinct from traditional NSAIDs, with the substituent inserting into a specific hydrophobic pocket [1]. Furthermore, N-methylsulfonyl-indole derivatives demonstrate dual COX-2/5-LOX inhibition with histopathologically confirmed gastroprotective outcomes, addressing a key limitation of marketed selective COX-2 inhibitors [2]. This scaffold is particularly suitable for programs seeking to balance potency, selectivity, and gastric safety.

ERα-Targeted Anticancer Agent Discovery

For oncology programs focused on estrogen receptor alpha (ERα) modulation, the methylsulfonyl indole scaffold offers validated anticancer activity with demonstrated target engagement. Direct comparative studies between methylsulfonyl and ethylsulfonyl indole-benzimidazole derivatives confirm that the sulfonyl side chain size materially influences ERα binding levels and cytotoxicity profiles [1]. The methylsulfonyl variant exhibits substantial ERα affinity with distinctive viability correlations, establishing it as the preferred starting point for SAR optimization in this target class. Procurement of the correct alkylsulfonyl variant is essential for reproducing reported anticancer activities and for maintaining consistency in lead optimization campaigns [1].

Antimicrobial Lead Identification with Gram-Negative Selectivity

Investigators pursuing novel antimicrobial agents should consider N-methylsulfonyl-indole derivatives for programs targeting Gram-negative pathogens. Compounds 4b, 4e, and 5d demonstrate selective antibacterial activity against Salmonella enterica and Escherichia coli [1], while alternative substitution patterns yield broader-spectrum activity [2]. This scaffold-specific selectivity profile positions 2-Methyl-5-(methylsulfonyl)-2H-indole as a strategic building block for developing narrow-spectrum antimicrobial agents that may minimize disruption to commensal microbiota. The defined Gram-negative selectivity is particularly relevant for addressing the critical need for novel agents targeting multidrug-resistant Enterobacteriaceae.

CNS Drug Discovery Targeting 5-HT6 Receptors

For neuroscience programs investigating 5-HT6 receptor modulation, sulfonyl-indole derivatives including compounds structurally related to 2-Methyl-5-(methylsulfonyl)-2H-indole are validated by patent literature as having utility in treating 5-HT6 receptor-related disorders such as anxiety, depression, and cognitive impairment [1]. The sulfonyl moiety at the indole core is essential for receptor engagement, and the specific substitution pattern of this compound provides a defined entry point for medicinal chemistry exploration. This application scenario is supported by granted patent claims covering pharmaceutical compositions of sulfonyl-indole derivatives for 5-HT6 receptor modulation [1].

Technical Documentation Hub

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